molecular formula C13H16N6O2S B12178521 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12178521
M. Wt: 320.37 g/mol
InChI Key: ZXAYDKQTQMJIRI-UHFFFAOYSA-N
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Description

The compound 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety at position 5 and a propanamide linker bearing a pyrimidin-2-ylamino group. This structure combines a thiadiazole ring—known for its metabolic stability and bioactivity—with a THF group (enhancing solubility) and a pyrimidine fragment (a common pharmacophore in kinase inhibitors).

Properties

Molecular Formula

C13H16N6O2S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C13H16N6O2S/c20-10(4-7-16-12-14-5-2-6-15-12)17-13-19-18-11(22-13)9-3-1-8-21-9/h2,5-6,9H,1,3-4,7-8H2,(H,14,15,16)(H,17,19,20)

InChI Key

ZXAYDKQTQMJIRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the thiadiazole ring, and finally, the incorporation of the tetrahydrofuran ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Compounds with 1,3,4-thiadiazole cores exhibit diverse physical properties depending on substituents. Key analogs from the evidence include:

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives ()
Compound ID/Name Substituents (R Groups) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
5e () 4-Chlorobenzylthio, 2-(5-isopropylphenoxy) 132–134 74 Not reported
8d () 4-Methylphenyl-oxadiazole, thiazole 135–136 Not given 354.43
N-[5-(3-Phenoxypropyl)-thiadiazol-2-yl]propanamide () Phenoxypropyl Not reported Not given 291.37

Observations :

  • Melting Points : Thiadiazole derivatives with aromatic substituents (e.g., 4-chlorobenzyl in 5e) exhibit higher melting points (132–170°C) compared to aliphatic substituents. The THF group in the target compound may lower melting points due to reduced symmetry and increased solubility .

Comparison :

  • The target compound’s pyrimidin-2-ylamino group may require amidation or nucleophilic substitution, similar to ’s Suzuki coupling for aryl group introduction .
  • Microwave-assisted synthesis () could improve efficiency compared to traditional methods used for analogs in .
Table 3: Reported Bioactivities of Analogs
Compound ID/Name Biological Activity Reference
31 () KPNB1 inhibition, anticancer activity
8d–8h () Alkaline phosphatase inhibition (tested, no data)

Inferences :

  • The pyrimidine moiety in the target compound may mimic kinase-inhibitory effects seen in ’s compound 31 .
  • The THF group could enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 4-chlorobenzyl in ) .

Spectroscopic and Elemental Analysis

Analogous compounds in and highlight consistent characterization practices:

Table 4: Spectroscopic Data of Selected Analogs
Compound ID/Name ¹H-NMR (δ, ppm) IR (cm⁻¹) Elemental Analysis (% C/H/N)
8d () 1.25 (s, 3H, CH₃), 7.2–7.4 (m, Ar-H) 1680 (C=O), 1240 (C-O) C: 50.8; H: 3.9; N: 15.8
7c () 2.1 (s, 3H, CH₃), 6.8–7.1 (m, Ar-H) 1650 (C=O), 1150 (C-S) C: 53.1; H: 4.5; N: 14.9

Key Points :

  • The target compound’s NMR and IR spectra would likely show peaks for the THF ring (δ ~3.5–4.0 ppm for O-CH₂) and pyrimidine NH (δ ~8.0 ppm) .
  • Elemental analysis would align with theoretical values for C, H, N, and S, as seen in analogs .

Biological Activity

3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyrimidine ring, a thiadiazole ring, and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula: C₁₃H₁₆N₆O₂S
  • Molecular Weight: 320.37 g/mol
  • CAS Number: 1435904-00-9

The biological activity of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide. For instance, derivatives exhibiting pyrimidine and thiadiazole structures have shown significant activity against cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
6AHepG2<10RXRα antagonist
6AA549<10Induces apoptosis via caspase activation

The compound 6A demonstrated strong antagonist activity with an EC50 of 1.68 ± 0.22 µM against RXRα and exhibited potent anti-proliferative effects on human cancer cell lines HepG2 and A549 .

Antimicrobial Activity

While specific data on the antimicrobial activity of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is limited, related thiadiazole compounds have been reported to exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the functional groups attached to the core structure can significantly influence biological activity. For example, variations in the substituents at the pyrimidine or thiadiazole positions can enhance or diminish the compound's efficacy against specific targets.

Research Findings

In a comparative study involving several derivatives of pyrimidine and thiadiazole compounds, it was found that:

  • Substituent Variations: The nature of substituents at the R1 and R2 positions heavily influences anticancer activity.
  • Scaffold Modifications: Altering the scaffold from pyrimidine to other nitrogen-containing heterocycles can lead to changes in potency and selectivity .

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